molecular formula C10H9NO3 B3224105 5-methoxy-1H-indole-6-carboxylic acid CAS No. 1227271-01-3

5-methoxy-1H-indole-6-carboxylic acid

Cat. No.: B3224105
CAS No.: 1227271-01-3
M. Wt: 191.18 g/mol
InChI Key: IWRMGXTZKKOOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The methoxy group at the 5-position and the carboxylic acid group at the 6-position of the indole ring confer unique chemical and biological properties to this compound.

Mechanism of Action

Target of Action

5-Methoxy-1H-indole-6-carboxylic acid is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Indole derivatives are known to be involved in various pharmacological activities, suggesting they may have favorable adme properties .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is stable under normal conditions but may decompose under light . Furthermore, the compound’s action can be influenced by the presence of other substances in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-indole-6-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and functional group transformations . Another approach involves the use of 5-methoxyindole as a starting material, which can be treated with various reagents to introduce the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalytic amounts of reagents and solvents that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-indole-6-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular biological targets, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

5-methoxy-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-4-6-2-3-11-8(6)5-7(9)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRMGXTZKKOOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1H-indole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methoxy-1H-indole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-methoxy-1H-indole-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-methoxy-1H-indole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-methoxy-1H-indole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-methoxy-1H-indole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.